molecular formula C6H5ClO3 B3044980 5-Chlorobenzene-1,2,3-triol CAS No. 100859-41-4

5-Chlorobenzene-1,2,3-triol

Cat. No.: B3044980
CAS No.: 100859-41-4
M. Wt: 160.55 g/mol
InChI Key: GRRARDQBZMDMPU-UHFFFAOYSA-N
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Description

5-Chlorobenzene-1,2,3-triol: is an organic compound that belongs to the class of chlorinated phenols It is characterized by a benzene ring substituted with three hydroxyl groups and one chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorobenzene-1,2,3-triol can be achieved through several methods:

  • Chlorination of Benzene-1,2,3-triol: : This method involves the direct chlorination of benzene-1,2,3-triol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

  • Hydrolysis of 5-Chlorobenzene-1,2,3-trichloride: : This method involves the hydrolysis of 5-chlorobenzene-1,2,3-trichloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out at elevated temperatures, and the product is isolated through extraction and purification.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using the chlorination method due to its simplicity and cost-effectiveness. The process involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 5-Chlorobenzene-1,2,3-triol can undergo oxidation reactions to form quinones. Common oxidizing agents used in these reactions include potassium permanganate and hydrogen peroxide.

  • Reduction: : The compound can be reduced to form chlorinated cyclohexanols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: : this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones

    Reduction: Chlorinated cyclohexanols

    Substitution: Amino or thiol-substituted benzene derivatives

Scientific Research Applications

Chemistry

In chemistry, 5-Chlorobenzene-1,2,3-triol is used as a precursor for the synthesis of various organic compounds. It is also used as a reagent in analytical chemistry for the detection and quantification of certain metal ions.

Biology

In biological research, the compound is used to study the effects of chlorinated phenols on cellular processes. It is also used as a model compound to investigate the metabolism and detoxification pathways of chlorinated phenols in living organisms.

Medicine

In medicine, this compound has potential applications as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi. It is also being investigated for its potential use in the treatment of certain diseases, such as cancer and neurodegenerative disorders.

Industry

In industry, the compound is used as an intermediate in the production of dyes, pesticides, and pharmaceuticals. It is also used as a stabilizer in the production of certain polymers and resins.

Mechanism of Action

The mechanism of action of 5-Chlorobenzene-1,2,3-triol involves its interaction with cellular components such as proteins and nucleic acids. The compound can form covalent bonds with these molecules, leading to the inhibition of their normal functions. This can result in the disruption of cellular processes and ultimately cell death. The molecular targets of this compound include enzymes involved in cellular metabolism and DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,2,3-triol: Similar to 5-Chlorobenzene-1,2,3-triol but lacks the chlorine atom.

    5-Bromobenzene-1,2,3-triol: Similar structure but with a bromine atom instead of chlorine.

    5-Iodobenzene-1,2,3-triol: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity and potential biological activity. The chlorine atom also influences the compound’s solubility and stability, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

5-chlorobenzene-1,2,3-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO3/c7-3-1-4(8)6(10)5(9)2-3/h1-2,8-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRARDQBZMDMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626238
Record name 5-Chlorobenzene-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100859-41-4
Record name 5-Chlorobenzene-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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